2-Acetamido-2-deoxy-L-arabinonic acid1,4-lactone 2-Acetamido-2-deoxy-L-arabinonic acid1,4-lactone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20489899
InChI: InChI=1S/C7H11NO5/c1-3(10)8-5-6(11)4(2-9)13-7(5)12/h4-6,9,11H,2H2,1H3,(H,8,10)/t4-,5+,6-/m0/s1
SMILES:
Molecular Formula: C7H11NO5
Molecular Weight: 189.17 g/mol

2-Acetamido-2-deoxy-L-arabinonic acid1,4-lactone

CAS No.:

Cat. No.: VC20489899

Molecular Formula: C7H11NO5

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamido-2-deoxy-L-arabinonic acid1,4-lactone -

Specification

Molecular Formula C7H11NO5
Molecular Weight 189.17 g/mol
IUPAC Name N-[(3R,4R,5S)-4-hydroxy-5-(hydroxymethyl)-2-oxooxolan-3-yl]acetamide
Standard InChI InChI=1S/C7H11NO5/c1-3(10)8-5-6(11)4(2-9)13-7(5)12/h4-6,9,11H,2H2,1H3,(H,8,10)/t4-,5+,6-/m0/s1
Standard InChI Key SFSOCLFOPIFBBR-JKUQZMGJSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H](OC1=O)CO)O
Canonical SMILES CC(=O)NC1C(C(OC1=O)CO)O

Introduction

Structural Features and Synthesis

Molecular Architecture

The compound’s backbone derives from L-arabinonic acid, a five-carbon sugar acid. The 1,4-lactone ring forms via intramolecular esterification between the carboxyl group at C1 and the hydroxyl group at C4, yielding a five-membered cyclic structure. The acetamido substitution at C2 replaces the native hydroxyl group, introducing a nitrogen-containing functional group that influences both solubility and biochemical interactions. The L-configuration at C2 and C3 distinguishes it from D-isomers, which exhibit divergent biological activities .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC7H11NO5\text{C}_7\text{H}_{11}\text{NO}_5
Molecular Weight189.17 g/mol
Lactone Ring Size5-membered (1,4-lactone)
StereochemistryL-configuration at C2 and C3

Synthetic Challenges and Approaches

Biochemical Interactions and Enzymatic Relevance

Glycosidase and Glycosyltransferase Modulation

The compound’s structural resemblance to carbohydrate substrates enables interactions with enzymes involved in glycosidic bond cleavage or formation. For instance, 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones exhibit nanomolar inhibition of human O-GlcNAcase (hOGA) and hexosaminidases (hHexA/B), suggesting that lactone derivatives may act as transition-state analogues . While direct evidence for the L-arabinonic acid variant is lacking, its lactone ring and acetamido group likely engage similar binding pockets, potentially altering enzyme kinetics or stability .

Lactones as Transition-State Analogues

Lactones are well-documented mimics of oxocarbenium-ion transition states in glycosidase reactions. For example, δ-lactone derivatives of chitooligosaccharides inhibit lysozyme by stabilizing a distorted substrate conformation, as revealed by crystallographic studies . By analogy, 2-acetamido-2-deoxy-L-arabinonic acid 1,4-lactone may competitively inhibit L-arabinose-processing enzymes, though this hypothesis awaits experimental validation .

Comparative Analysis with Structural Analogues

Stereochemical and Functional Divergence

The L-configuration of this compound confers distinct biochemical properties compared to D-isomers. For instance, 2-acetamido-2-deoxy-D-galactono-1,4-lactone (C8H13NO6\text{C}_8\text{H}_{13}\text{NO}_6), a six-carbon analogue, exhibits higher solubility due to additional hydroxyl groups but reduced affinity for certain enzymes .

Table 2: Comparison with Analogous Lactones

CompoundMolecular FormulaKey Features
2-Acetamido-2-deoxy-L-arabinonic acid 1,4-lactoneC7H11NO5\text{C}_7\text{H}_{11}\text{NO}_5L-configuration; 5-membered lactone
2-Acetamido-2-deoxy-D-galactono-1,4-lactoneC8H13NO6\text{C}_8\text{H}_{13}\text{NO}_6D-configuration; additional hydroxyl group
2-Acetamido-2-deoxy-D-glucono-1,5-lactoneC8H13NO6\text{C}_8\text{H}_{13}\text{NO}_66-membered lactone; nanomolar enzyme inhibition

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